molecular formula C12H15NO3 B1176079 4-O-methyl-glucuronoarabinogalactan CAS No. 140441-59-4

4-O-methyl-glucuronoarabinogalactan

Cat. No.: B1176079
CAS No.: 140441-59-4
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Description

4-O-methyl-glucuronoarabinogalactan is a complex polysaccharide predominantly found as a key structural component of Arabinogalactan Proteins (AGPs) in the plant cell wall . Its structure consists of a β-(1,3)-galactan backbone with extensive side chains of β-(1,6)-galactan, which are further decorated with terminal glucuronic acid residues that are frequently 4-O-methylated . This methylation is a critical modification that influences the polysaccharide's properties and functions. In research, this compound is an essential tool for investigating the structural integrity and mechanical properties of plant cell walls . It serves as a molecular probe to understand plant development, including processes like cell expansion and cellular differentiation . Furthermore, its role in plant-microbe interactions is a key area of study, as the degradation products of AGPs can function as damage-associated molecular patterns (DAMPs) that elicit plant defense responses . The biosynthesis of this methylated polysaccharide involves specialized glucuronosyltransferases and methyltransferases. Specifically, members of the DUF579 family, namely Arabinogalactan Methyltransferases AGM1 and AGM2, have been identified as the enzymes responsible for the 4-O-methylation of glucuronic acid substituents on arabinogalactans . Studying the structure and function of this compound is also highly relevant for bioenergy research. Modifying the degree of methylation in plant cell wall polysaccharides has been shown to affect biomass recalcitrance, influencing the release of sugars during hydrothermal treatment for biofuel production . This product is intended for research applications only.

Properties

CAS No.

140441-59-4

Molecular Formula

C12H15NO3

Synonyms

4-O-methyl-glucuronoarabinogalactan

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 4 O Methyl Glucuronoarabinogalactan

Precursor Biosynthesis and Sugar Nucleotide Formation

The assembly of complex polysaccharides is fundamentally dependent on a supply of activated monosaccharide units, known as nucleotide sugars. wikipedia.org These molecules act as high-energy glycosyl donors for the glycosyltransferase enzymes that build the polymer chain. wikipedia.org The biosynthesis of 4-O-methyl-glucuronoarabinogalactan begins with the formation of these essential precursors from central metabolic pathways. researchgate.net

In mycobacteria, the synthesis of the arabinogalactan (B145846) (AG) component is initiated using several key nucleotide sugars. oup.com UDP-N-acetylglucosamine (UDP-GlcNAc) is formed from fructose-6-phosphate (B1210287) through a series of enzymatic steps involving enzymes like GlmS, GlmM, and the bifunctional GlmU. nih.gov The synthesis of the galactan backbone relies on UDP-galactofuranose (UDP-Galf), which is produced from UDP-glucose via the enzymes UDP-galactopyranose epimerase and UDP-galactopyranose mutase (Glf). oup.comnih.gov The rhamnose residues in the linker region are derived from dTDP-rhamnose (dTDP-Rha). oup.com

Table 1: Key Precursor Sugar Nucleotides and Their Synthesizing Enzymes

Precursor Sugar NucleotideKey Synthesizing EnzymesOrganism Context
UDP-N-acetylglucosamine (UDP-GlcNAc)GlmS, GlmM, GlmUMycobacteria
UDP-galactofuranose (UDP-Galf)UDP-galactopyranose epimerase, GlfMycobacteria
dTDP-rhamnose (dTDP-Rha)Not specified in resultsMycobacteria
UDP-glucuronic acid (UDP-GlcA)UDP-glucose dehydrogenasePlants
UDP-xylose (UDP-Xyl)UDP-glucuronic acid decarboxylasePlants

Enzymatic Mechanisms of Glycosyltransferase-Mediated Polysaccharide Assembly

Once the nucleotide sugar precursors are synthesized, glycosyltransferases (GTs) catalyze the sequential addition of these sugar moieties to a growing acceptor molecule, assembling the polysaccharide chain. nih.gov These enzymes are highly specific, dictating the sequence and linkage of the monosaccharides, which ultimately determines the final structure and function of the polysaccharide.

In the biosynthesis of mycobacterial arabinogalactan, the process begins on a lipid carrier, decaprenyl phosphate. researchgate.net Synthesis is initiated by the transfer of GlcNAc-1-phosphate, followed by the addition of a rhamnose residue to form the linker unit. oup.com The galactan chain is then extended by bifunctional galactofuranosyltransferases, GlfT1 and GlfT2. researchgate.net GlfT1 adds the first two galactofuranose (Galf) residues, while GlfT2 is responsible for the polymerization of the remaining approximately 30 Galf residues in alternating β(1→5) and β(1→6) linkages. nih.govresearchgate.net

Following the synthesis of the galactan core, the arabinan (B1173331) portion is added by a series of distinct arabinofuranosyltransferases. nih.gov These include the Emb proteins, which are targets for the antitubercular drug ethambutol. nih.gov Other key enzymes such as AftA, AftB, and the recently identified AftC, add arabinofuranose (Araf) residues with specific α(1→3), α(1→5), and β(1→2) linkages, creating the complex branched structure of the arabinan domain. nih.gov

Table 2: Key Glycosyltransferases in Arabinogalactan Assembly (Mycobacteria)

EnzymeFunctionLinkage Formed
GlcNAc-1-phosphotransferaseInitiates AG synthesis-
GlfT1Adds first two Galf residuesβ(1→4) to Rha, β(1→5) to first Galf
GlfT2Polymerizes the main galactan chainAlternating β(1→5) and β(1→6)
AftAAdds initial Araf to the galactan coreα(1→5)
AftBAdds β(1→2) linked Araf residuesβ(1→2)
AftC (Emb protein family)Creates branching points in the arabinanα(1→3)

Methylation Processes in 4-O-methyl-D-glucuronic Acid Unit Formation

The final characteristic modification in the biosynthesis of this compound is the methylation of the glucuronic acid residues. This step is crucial for the polymer's structure and its interactions within the cell wall. ucr.edu

The source of the methyl group for the 4-O-methylation of glucuronic acid is S-adenosyl-L-methionine (SAM or AdoMet). nih.govnih.govpnas.orgwikipedia.org SAM is a universal methyl donor, a common cosubstrate involved in numerous biological methylation reactions targeting nucleic acids, proteins, lipids, and secondary metabolites. wikipedia.orgyoutube.com Early research in 1967 demonstrated that the 4-O-methyl-D-glucuronic acid unit of hemicellulose is formed by the enzymatic transfer of a methyl group from SAM to the glucuronic acid residue already incorporated into the polysaccharide. ucr.edunih.gov

The enzymes that catalyze this specific methyl transfer are O-methyltransferases (OMTs). In plants, a key enzyme responsible for the 4-O-methylation of glucuronic acid in glucuronoxylan has been identified and characterized in Arabidopsis thaliana. nih.govpnas.orgnih.gov This enzyme, named glucuronoxylan methyltransferase 1 (GXMT1), was previously classified as a protein from the Domain of Unknown Function 579 (DUF579) family. nih.govpnas.orgnih.gov

Biochemical studies have shown that AtGXMT1 is a cation-dependent enzyme located in the Golgi apparatus, the site of polysaccharide synthesis. ucr.edunih.govpnas.org It specifically transfers the methyl group from SAM to the 4-hydroxyl position of α-D-glucuronic acid residues that are attached to the xylan (B1165943) backbone. pnas.orgnih.gov Plants lacking a functional GXMT1 enzyme exhibit a significant (up to 75%) reduction in the 4-O-methylation of their glucuronoxylan. nih.govpnas.orgnih.gov This discovery established that the DUF579 family represents a previously unrecognized class of polysaccharide-specific O-methyltransferases. pnas.orgnih.gov It is important to distinguish these enzymes from the plant MES (methylesterase) family, which are hydrolases involved in the demethylation of compounds like methyl salicylate (B1505791) and other phytohormone esters, and are not involved in polysaccharide methylation. mdpi.comnih.gov

Table 3: Characteristics of Arabidopsis Glucuronoxylan Methyltransferase 1 (AtGXMT1)

PropertyDescription
Enzyme Name Glucuronoxylan Methyltransferase 1 (GXMT1)
Gene ID (Arabidopsis) At1g33800
Protein Family Domain of Unknown Function 579 (DUF579)
Subcellular Localization Golgi apparatus
Substrates S-adenosyl-L-methionine (SAM) and Glucuronic acid residues on a xylan backbone
Product 4-O-methyl-D-glucuronic acid residues on a xylan backbone
Cofactor Requirement Requires Co²+ for optimal in vitro activity

Genetic and Transcriptomic Regulation of Biosynthetic Enzymes

The biosynthesis of complex polysaccharides is tightly regulated at the genetic level. The expression of the genes encoding the necessary biosynthetic enzymes, including glycosyltransferases and methyltransferases, is controlled to meet the developmental and physiological needs of the organism. Transcriptome analysis has become a powerful tool for identifying the genes involved in these pathways. nih.govmdpi.com

For instance, transcriptomic studies in Dendrobium officinale have identified numerous genes related to polysaccharide biosynthesis, including a large number of glycosyltransferase (GT) and cellulose (B213188) synthase (CesA) genes, whose expression patterns change across different growth stages. mdpi.com Similarly, omics analyses in bacteria like Pantoea alhagi have been used to identify entire gene clusters responsible for exopolysaccharide synthesis, elucidating the Wzx/Wzy-dependent pathway involved. nih.gov

Furthermore, genetic manipulation studies highlight the direct link between gene expression and the final product. Overexpression of an isoflavone (B191592) O-methyltransferase in alfalfa, for example, led to the enhanced biosynthesis of methylated phytoalexins and increased disease resistance, demonstrating that the level of a single enzyme's transcript can significantly alter a metabolic pathway. nih.gov This principle applies to the regulation of this compound synthesis, where the coordinated expression of dozens of genes is required for the production of the final polymer.

Comparative Biosynthetic Pathways Across Different Organisms

While the fundamental principles of using nucleotide sugars and glycosyltransferases are conserved, the specific biosynthetic pathways for glucuronoarabinogalactans and related polymers differ significantly between organisms like bacteria and plants.

In mycobacteria, the arabinogalactan is a massive, essential macromolecule covalently linked to peptidoglycan, forming the mycolyl-arabinogalactan–peptidoglycan (mAGP) complex that is a core feature of their unique cell wall. nih.govresearchgate.net The biosynthetic pathway is thus geared towards constructing this specific, vital structure.

In vascular plants, 4-O-methyl-glucuronic acid is typically found as a side chain on glucuronoxylan, a major type of hemicellulose in the secondary cell wall. ucr.edunih.gov Here, it plays a role in the interactions between cellulose and lignin (B12514952), contributing to the structural integrity of wood and other lignified tissues. ucr.edu The evolutionary significance of this methylation is suggested by its presence in all vascular plants, while being absent in the avascular moss Physcomitrella patens, which lacks lignified secondary walls. ucr.edu

The enzymes involved are also distinct. While mycobacteria use the GlfT and Aft/Emb families of glycosyltransferases to build the galactan-arabinan structure, nih.govresearchgate.net plants utilize different sets of GTs for synthesizing the xylan backbone and adding the glucuronic acid side chains. The methylation itself is also performed by different enzymes; in Arabidopsis, this is carried out by a member of the DUF579 protein family. pnas.org

Table 4: Comparison of Biosynthetic Pathways in Mycobacteria and Plants

FeatureMycobacteria (Arabinogalactan)Vascular Plants (Glucuronoxylan)
Final Polymer Structure Galactan backbone with arabinan side chainsXylan backbone with glucuronic acid side chains
Function Essential component of the mAGP cell wall complexHemicellulose in secondary cell walls, interacts with cellulose and lignin
Linkage to Other Polymers Covalently linked to peptidoglycanNon-covalent and potential covalent interactions with lignin and cellulose
Key Glycosyltransferases GlfT1, GlfT2, Aft proteins, Emb proteinsVarious xylan and glucuronic acid transferases
Methyltransferase Family Not specified in resultsDUF579 family (e.g., GXMT1)
Evolutionary Context Core to the survival of mycobacterial speciesAppears with the evolution of vascular tissues and secondary cell walls

Enzymatic and Microbial Degradation Studies of 4 O Methyl Glucuronoarabinogalactan

Identification and Characterization of Glycoside Hydrolases and Lyases

The breakdown of 4-O-methyl-glucuronoarabinogalactan is dependent on the synergistic action of various glycoside hydrolases and lyases. These enzymes target specific linkages within the complex polysaccharide structure.

Glycoside Hydrolase family 115 (GH115) contains α-glucuronidases, some of which exhibit specific activity towards the 4-O-methyl-glucuronic acid residues present in arabinogalactans. While many members of this family are known to act on glucuronoxylan, a key discovery has been the identification of GH115 enzymes with a preference for decorated arabinogalactans researchgate.netresearchgate.netresearchgate.net.

A notable example is the periplasmic α-glucuronidase from the human gut symbiont Bacteroides thetaiotaomicron, designated BtGH115A. This enzyme has been shown to hydrolyze terminal 4-O-methyl-glucuronic acid residues from the decorated arabinogalactan (B145846) found in acacia tree gum researchgate.netresearchgate.netresearchgate.net. This finding was significant as it expanded the known substrate scope of the GH115 family, demonstrating that it is a poly-specific family with members targeting different polysaccharide backbones researchgate.netresearchgate.netresearchgate.net.

Phylogenetic analysis of the GH115 family reveals distinct clades, which may correspond to different substrate specificities researchgate.netresearchgate.netresearchgate.net. This suggests an evolutionary adaptation of these enzymes to target various plant cell wall components. The activity of BtGH115A is a crucial initiating step, as the removal of the 4-O-methyl-glucuronic acid side chains is necessary for the subsequent action of other enzymes, such as galactan-β-1,3-galactosidases from the GH43 family, to degrade the main galactan chain researchgate.netresearchgate.netresearchgate.net.

Table 1: Characterized GH115 α-Glucuronidase with Activity on this compound

Enzyme Source Organism Substrate Specificity
BtGH115A Bacteroides thetaiotaomicron Decorated arabinogalactan (acacia gum) Hydrolyzes terminal 4-O-methyl-glucuronic acid residues

Beyond the specific removal of the uronic acid side chains, a consortium of enzymes is required for the complete degradation of the arabinogalactan backbone. These enzymes include endo- and exo-galactanases, as well as arabinofuranosidases. Research into mycobacterial cell walls, which contain a structurally distinct arabinogalactan, has led to the discovery of several enzymes that can also be relevant for the degradation of plant-derived arabinogalactans researchgate.netnih.govresearchgate.net.

Human gut microbiota, particularly from the phylum Bacteroidetes, have been shown to produce a wide array of carbohydrate-active enzymes capable of degrading complex polysaccharides researchgate.netnih.gov. Screening of gut-derived Bacteroidetes has identified several families of glycoside hydrolases with activity against the D-arabinan and D-galactan components of arabinogalactan researchgate.netresearchgate.net. These enzymes exhibit both endo- and exo-activity, meaning they can cleave internal linkages within the polysaccharide chain or remove terminal monosaccharide units, respectively researchgate.net.

The substrate specificities of these enzymes are highly varied. For instance, some enzymes may preferentially degrade the linear portions of the galactan backbone, while others are specialized in removing arabinose side chains. The concerted action of these different enzymatic activities is essential for the complete breakdown of the complex, branched structure of this compound.

Mechanisms of Polysaccharide Depolymerization and Oligosaccharide Production

The depolymerization of this compound is a stepwise process initiated by the action of debranching enzymes, followed by the cleavage of the main polysaccharide backbone.

The process begins with the removal of the 4-O-methyl-α-D-glucuronic acid side chains by α-glucuronidases, such as those from the GH115 family. This initial step is crucial as the acidic side groups can sterically hinder the action of other glycoside hydrolases on the main chain. Following this, α-L-arabinofuranosidases remove the arabinose side chains.

Once the side chains are removed, the galactan backbone is accessible to galactanases. Endo-β-galactanases cleave internal β-(1,3) and β-(1,6)-galactosidic linkages, resulting in the production of a mixture of oligosaccharides of varying lengths. These oligosaccharides are then further broken down into monosaccharides by the action of exo-β-galactanases, which sequentially remove galactose units from the non-reducing end of the oligosaccharides.

The final products of this complete enzymatic hydrolysis are the constituent monosaccharides: galactose, arabinose, and 4-O-methyl-glucuronic acid. The specific types and sizes of the oligosaccharides produced during the degradation process can be controlled by the selection of enzymes and the reaction conditions nih.gov.

Microbial Systems Involved in this compound Utilization

The human gut microbiome is a rich source of microorganisms capable of degrading complex plant polysaccharides that are indigestible by the host. Several bacterial species within the gut have evolved sophisticated enzymatic systems to utilize compounds like this compound as a carbon source.

Bacteroides thetaiotaomicron, a prominent member of the human gut microbiota, has been identified as a key organism in the degradation of decorated arabinogalactans, such as that from acacia gum researchgate.netresearchgate.netresearchgate.net. This bacterium possesses the necessary enzymatic machinery, including the aforementioned BtGH115A α-glucuronidase, to break down this complex polysaccharide. However, studies have shown that while B. thetaiotaomicron can initiate the degradation of acacia gum arabinogalactan, it may not be able to fully metabolize it on its own, suggesting a cooperative degradation process involving other microbial species within the gut ecosystem researchgate.netresearchgate.netresearchgate.net.

The fermentation of acacia gum, a known source of this compound, by human fecal microbiota has been shown to promote the growth of beneficial bacteria, particularly Bifidobacteria nih.gov. This prebiotic effect is attributed to the ability of these bacteria to utilize the degradation products of the polysaccharide, leading to the production of short-chain fatty acids such as acetate, propionate, and butyrate, which are beneficial for gut health nih.gov.

Biotechnological Applications of Degradative Enzymes in Biomass Processing and Glycoconjugate Modification

The enzymes involved in the degradation of this compound have a range of potential biotechnological applications, from biomass conversion to the synthesis of valuable chemicals and the modification of glycoconjugates.

Furthermore, the enzymatic degradation of this compound can be harnessed for the production of valuable chemicals. For example, an enzymatic pathway has been developed to produce 4-O-methyl D-glucaric acid from glucuronoxylans, a process that could be adapted for this compound researchgate.net. This dicarboxylic acid has potential applications in the production of biopolymers and as a detergent builder researchgate.net. The enzymatic production of specific oligosaccharides with prebiotic properties is another promising application in the food and pharmaceutical industries researchgate.netresearchgate.net.

The enzymes themselves, particularly the specific glycosidases, can be used as tools for the modification of glycoconjugates. By selectively removing or adding specific sugar residues, these enzymes can be used to alter the structure and function of glycoproteins and other glycoconjugates, which has applications in glycobiology research and for therapeutic purposes.

Emerging Research Frontiers and Future Directions in 4 O Methyl Glucuronoarabinogalactan Studies

Application of Multi-Omics Technologies (Glycogenomics, Glycoproteomics)

The advent of multi-omics technologies is revolutionizing our understanding of complex carbohydrates like 4-O-methyl-glucuronoarabinogalactan. By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can now dissect the intricate biological pathways involved in its synthesis, modification, and degradation. mdpi.com

Glycogenomics focuses on the genetic blueprint underlying the biosynthesis of these complex glycans. This includes identifying and characterizing the genes encoding glycosyltransferases (GTs), the enzymes responsible for assembling the monosaccharide units into the final polysaccharide structure. nih.gov Understanding the genetic regulation of these enzymes is crucial for manipulating the structure and yield of this compound in plants.

Glycoproteomics , on the other hand, investigates the proteins that are modified by the addition of glycans, such as arabinogalactan (B145846) proteins (AGPs). nih.govwikipedia.org These glycoproteins play vital roles in cell signaling, growth, and development. nih.govwikipedia.org Glycoproteomic studies aim to identify the specific proteins to which this compound is attached and to understand how this modification affects their function. youtube.com Multi-omics approaches have been instrumental in studying lignocellulosic biomass degradation, providing insights into the enzymes and metabolic pathways involved. mdpi.comnih.govnih.govau.dk For instance, integrated transcriptomic and metabolomic analyses have helped to uncover the molecular basis of disease resistance in plants, where cell wall components play a crucial role. mdpi.com

A significant challenge in glycoproteomics is the complexity and diversity of glycan structures, which requires specialized analytical workflows. youtube.com Recent advancements include integrated single-tip IMAC-HILIC for simultaneous analysis of plant phosphoproteomics and N-glycoproteomics, enhancing our ability to study these complex modifications. sinica.edu.tw

Synthetic Biology and Metabolic Engineering for Controlled Production

The unique properties of this compound have spurred interest in its controlled production through synthetic biology and metabolic engineering. ontosight.ai These approaches aim to re-engineer biological systems, such as microbes or plants, to produce this specific polysaccharide with desired structures and yields. nih.govnih.gov

Metabolic engineering focuses on modifying the existing metabolic pathways within an organism. This could involve overexpressing genes for key biosynthetic enzymes or knocking out genes for competing pathways to channel more resources towards the production of this compound. A significant area of research is the engineering of glycosyltransferases to alter their substrate specificity or activity, thereby enabling the synthesis of novel polysaccharide structures. nih.gov

Synthetic biology takes this a step further by designing and constructing new biological parts, devices, and systems. For example, researchers are working on creating synthetic pathways in microbial hosts like Saccharomyces cerevisiae for the production of hemicelluloses. nih.govfrontiersin.org This could provide a more controlled and scalable production platform compared to extraction from natural plant sources. While much of the work has focused on other hemicelluloses like xylan (B1165943) and mannan, the principles are transferable to the production of this compound. nih.gov The controlled synthesis of specific arabinogalactan structures has also been achieved through chemical methods, providing well-defined molecules for functional studies. nih.gov

Key Approaches in Synthetic Biology and Metabolic Engineering

ApproachDescriptionPotential Impact on this compound
Gene OverexpressionIncreasing the expression of genes encoding key biosynthetic enzymes.Increased yield of the polysaccharide.
Gene KnockoutDeleting genes involved in competing metabolic pathways.Redirecting metabolic flux towards desired product synthesis.
Enzyme EngineeringModifying glycosyltransferases to alter their specificity and activity.Production of tailored this compound structures with specific properties.
Pathway ReconstructionIntroducing entire biosynthetic pathways into microbial hosts.Scalable and controlled production in fermentation systems.

Computational Modeling and Simulation of Structure-Function Relationships

Computational modeling and molecular dynamics (MD) simulations are becoming indispensable tools for understanding the three-dimensional structure of this compound and how this structure dictates its function. researchgate.netrsc.orgnih.gov These in-silico approaches provide insights at an atomic level that are often difficult to obtain through experimental methods alone. researchgate.net

MD simulations can be used to study the conformational dynamics of the polysaccharide, revealing how it folds and interacts with other molecules in its environment, such as water, ions, and other cell wall components like cellulose (B213188). researchgate.netrsc.orgrsc.org For instance, simulations have been used to investigate the interaction between hemicelluloses and cellulose microfibrils, which is crucial for the integrity of the plant cell wall. researchgate.netrsc.orgrsc.org These studies have shown that the orientation and conformation of hemicellulose chains are critical for their binding to cellulose surfaces. researchgate.netrsc.org

Applications of Computational Modeling in Polysaccharide Research

Modeling TechniqueInformation GainedRelevance to this compound
Molecular Dynamics (MD) SimulationsConformational dynamics, interaction energies, and solvent effects. researchgate.netrsc.orgUnderstanding its flexibility and interactions with other cell wall polymers.
Quantum Mechanics (QM)Detailed electronic structure and reaction mechanisms.Investigating the chemistry of glycosidic bond formation and cleavage.
Coarse-Grained (CG) ModelingSimulation of large systems over long timescales. researchgate.netStudying the self-assembly and macroscopic properties of the polysaccharide.

Development of Novel Analytical and Characterization Methodologies in Glycoscience

Progress in understanding the structure and function of this compound is intrinsically linked to the development of advanced analytical techniques. The complexity of this polysaccharide, with its branched structure and varied linkages, presents a significant analytical challenge.

A combination of techniques is often required for a comprehensive characterization. These include:

Chromatographic methods: Size-exclusion chromatography (SEC) is used to determine the molecular weight distribution of the polysaccharide. nih.gov High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a powerful tool for monosaccharide composition analysis. nih.gov

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used for linkage analysis after methylation to determine how the monosaccharide units are connected. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments are crucial for elucidating the detailed structure, including the anomeric configurations and the sequence of monosaccharides. nih.gov

Recent advancements in glycoscience are continuously providing more sensitive and informative methods. For example, novel enzymatic tools, such as specific glycoside hydrolases, are being discovered and characterized, which can be used to selectively break down the polysaccharide for more detailed structural analysis. nih.gov The development of new analytical workflows is essential for unraveling the fine structural details of this compound and for correlating these features with its biological activities.

Q & A

Q. What are unresolved challenges in correlating structural features of this compound with bioactivity?

  • Critical gaps : Lack of standardized protocols for bioactivity assays and insufficient data on structure-activity relationships (SAR).
  • Future directions :
  • Synchrotron-based techniques : Utilize small-angle X-ray scattering (SAXS) to study polysaccharide conformation in solution.
  • Multi-omics integration : Combine glycomics, transcriptomics, and metabolomics to map biosynthetic networks .

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